molecular formula C11H12BrNO B1393803 1-(4-Bromophenyl)cyclobutanecarboxamide CAS No. 1032350-05-2

1-(4-Bromophenyl)cyclobutanecarboxamide

Cat. No. B1393803
CAS RN: 1032350-05-2
M. Wt: 254.12 g/mol
InChI Key: YNCWKWDEZAQFLC-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C11H12BrNO . It is a derivative of cyclobutanecarboxylic acid .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)cyclobutanecarboxamide” consists of a cyclobutane ring attached to a carboxamide group and a bromophenyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromophenyl)cyclobutanecarboxamide” include a molecular weight of 255.11 g/mol and a monoisotopic mass of 253.994232 Da . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is 2.88, indicating its lipophilicity . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and molar refractivity are also provided .

Scientific Research Applications

  • Anticonvulsant Properties : A study by Edafiogho et al. (2003) investigated the structure of the anticonvulsant enaminone E139, which is structurally related to 1-(4-Bromophenyl)cyclobutanecarboxamide. The research highlighted the importance of the enaminone system and the 4-bromophenyl group in conferring anticonvulsant properties, suggesting potential for designing new anticonvulsant agents (Edafiogho et al., 2003).

  • Polymer Synthesis : Harrison et al. (1997) explored the synthesis of (cyclobutadiene)cyclopentadienylcobalt derivatives, including those with a 4-bromophenyl substituent. These compounds are part of an approach to synthesize a square-grid polymer through cross-linking polymerization, indicating the use of 1-(4-Bromophenyl)cyclobutanecarboxamide in advanced materials research (Harrison et al., 1997).

  • Hofmann Rearrangement for Synthesis : Huang et al. (2016) described the use of cyclobutanecarboxamide in a Hofmann rearrangement-ring expansion cascade, leading to the synthesis of 1-pyrrolines. This indicates the utility of 1-(4-Bromophenyl)cyclobutanecarboxamide in synthetic organic chemistry and its potential applications in the synthesis of complex organic molecules (Huang et al., 2016).

  • Anticancer Potential : A study by Guo et al. (2018) investigated the effects of a bromophenol derivative on human lung cancer cells, demonstrating cell cycle arrest and apoptosis. While not directly related to 1-(4-Bromophenyl)cyclobutanecarboxamide, this research suggests the potential anticancer applications of bromophenyl compounds (Guo et al., 2018).

  • Drug Profiling : Goodwin et al. (2010) used a solvent-free dry matrix coating for quantitative matrix-assisted laser desorption ionization imaging of a compound structurally similar to 1-(4-Bromophenyl)cyclobutanecarboxamide. This study illustrates the application of these compounds in drug profiling and distribution studies within biological systems (Goodwin et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, “1-(4-Bromophenyl)cyclopropanecarboxylic acid”, suggests that it should be handled with care to avoid dust formation and inhalation . It does not appear to be classified as a hazardous substance .

properties

IUPAC Name

1-(4-bromophenyl)cyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCWKWDEZAQFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclobutanecarboxamide

Synthesis routes and methods

Procedure details

H2O2 (30% 11.3 mL, 118 mmol) was added over 3 h to a stirred mixture of nitrile 1-2c (13.88 g, ˜58.9 mmol) and K2CO3 (1.62 g, 11.8 mol) in 59 mL of DMSO at 40-87° C., cooling with a water bath. The resulting mixture was cooled to 27° C. and water (100 mL) was added over 30 min. Crystalline product 1-3c formed. More water (100 mL) was added over 1 h. The resulting slurry was aged at RT for 16 h before filtration. The cake was rinsed with 100 mL of water and then with 100 mL of heptane. After drying in a vacuum oven at 50° C., product 1-3c was obtained as a white solid.
Name
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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